N-ethyl-2-(3-methoxyphenyl)acetamide
Overview
Description
N-ethyl-2-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Protein Tyrosine Phosphatase 1B Inhibitors :
- N-ethyl-2-(3-methoxyphenyl)acetamide derivatives have been evaluated for their potential as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. PTP1B is a key enzyme implicated in insulin signaling pathways, and inhibiting its activity is a potential therapeutic approach for diabetes. Derivatives of this compound showed promising inhibitory activity, suggesting potential applications in diabetes management (Saxena et al., 2009).
Catalytic Hydrogenation in Dye Production :
- The compound has also been used in the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in the production of azo disperse dyes. The use of a novel Pd / C catalyst was studied for efficient hydrogenation, indicating its relevance in sustainable dye manufacturing processes (Zhang Qun-feng, 2008).
Herbicidal Applications :
- Several derivatives of this compound, such as acetochlor, are widely used as pre-emergent herbicides in agriculture. Research has explored the environmental behavior, efficacy, and metabolism of these herbicides in soil and plant systems, reflecting their significance in agricultural practices (Coleman et al., 2000).
Chemoselective Acetylation in Drug Synthesis :
- The chemoselective acetylation of aminophenol using immobilized lipase to synthesize N-(2-Hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, demonstrates the compound's role in pharmaceutical manufacturing (Magadum & Yadav, 2018).
Pharmacological Properties of Derivatives :
- Research on N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and similar derivatives has highlighted their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, indicating a broad range of pharmacological applications (Rani et al., 2016).
Environmental Fate and Impact :
- Studies on the environmental fate and impact of chloroacetamide herbicides like acetochlor have been conducted to understand their potential for water pollution and soil interaction, which is crucial for environmental risk assessment (Balinova, 1997).
Anticancer Research :
- Synthesized acetamide derivatives have been investigated for their anticancer properties, highlighting the compound's role in the development of new cancer treatments (Sharma et al., 2018).
Properties
IUPAC Name |
N-ethyl-2-(3-methoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-12-11(13)8-9-5-4-6-10(7-9)14-2/h4-7H,3,8H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEZMPWNUSHQPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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